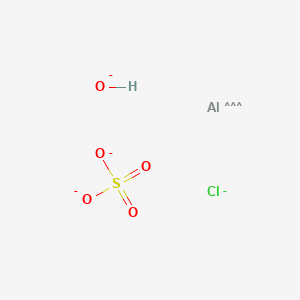

POLYALUMINUM CHLORIDE HYDROXIDE SULFATE

Description

Properties

CAS No. |

39290-78-3 |

|---|---|

Molecular Formula |

AlClHO5S-4 |

Molecular Weight |

175.51 g/mol |

InChI |

InChI=1S/Al.ClH.H2O4S.H2O/c;;1-5(2,3)4;/h;1H;(H2,1,2,3,4);1H2/p-4 |

InChI Key |

QZLCBMPUYDLCRT-UHFFFAOYSA-J |

SMILES |

[OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |

Canonical SMILES |

[OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Polyaluminum Chloride Hydroxide Sulfate

Direct Reaction Synthesis Approaches

Direct synthesis methods are the most common pathways for producing PACHS, typically involving the reaction of primary aluminum-containing precursors with acids and alkaline solutions under specific conditions.

The selection and proportion of reactant precursors are fundamental to the synthesis of Polyaluminum Chloride Hydroxide (B78521) Sulfate (B86663). Common precursors include aluminum sulfate (Al₂(SO₄)₃), polyaluminum chloride (PAC), aluminum hydroxide (Al(OH)₃), and hydrochloric acid (HCl). google.comamazonaws.comintratec.us The stoichiometry of these reactants directly influences the key parameters of the final product, such as its basicity, alumina (B75360) (Al₂O₃) content, and the ratio of chloride to sulfate ions.

In one documented method, aluminum sulfate and polyaluminum chloride are used as the primary raw materials. google.com A specific synthesis involves adding 120 g of aluminum sulfate with an 8% Al₂O₃ content and 560 g of polyaluminum chloride with a 17% Al₂O₃ concentration and 38% basicity into a reactor. google.com Another approach utilizes aluminum hydroxide and hydrochloric acid, reacting them under pressure with the addition of aluminum sulfate to achieve a final sulfate ion concentration of 1.5% to 2.5%. google.com The weight ratio of aluminum hydroxide to hydrochloric acid in such processes is typically maintained between 1:1.9 and 1.3:2.1. google.com

The goal is to polymerize simpler molecules like aluminum sulfate into more complex structures, such as polyaluminum sulfate (PAS), before reacting them with polyaluminum chloride and an alkali. google.com The general formula for the intermediate polyaluminum sulfate is given as [Al₂(OH)ₙ(SO₄)₃₋ₙ/₂]ₘ. google.com

Table 1: Example Reactant Stoichiometry in Direct Synthesis

| Precursor 1 | Specification 1 | Precursor 2 | Specification 2 | Sulfate Source | Reference |

|---|---|---|---|---|---|

| Aluminum Sulfate | 120 g (8% Al₂O₃) | Polyaluminum Chloride | 560 g (17% Al₂O₃) | Aluminum Sulfate | google.com |

| Aluminum Hydroxide | Weight ratio to HCl: 1-1.3 | Hydrochloric Acid | Weight ratio to Al(OH)₃: 1.9-2.1 | Aluminum Sulfate (to achieve 1.5-2.5% SO₄²⁻) | google.com |

| Aluminum Hydroxide | N/A | Hydrochloric Acid | N/A | Sulfuric Acid & Sulfate-containing press cake | intratec.usgoogleapis.com |

The basification process is a critical step in the synthesis of PACHS, as it controls the degree of hydrolysis and polymerization of the aluminum ions. This process involves the addition of an alkaline solution to neutralize the acidic aluminum precursors, leading to the formation of polyhydroxy complexes. mdpi.comgoogle.com The "basicity" or hydroxyl ligand number (the OH/Al molar ratio) is a key performance indicator of the final product. mdpi.com

Commonly used alkaline solutions include sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), and calcium aluminate. google.comgoogle.com In one method, after mixing aluminum sulfate and polyaluminum chloride, a sodium carbonate solution is slowly added to the reactor over a period of 30 minutes to manage the exothermic reaction. google.com The desired basicity of the final PACHS product can range from 50% to 80%. google.com

The process can be described as neutralizing an aqueous sulfate-containing aluminum compound with a base, which initially produces an aluminum hydroxide precipitate. google.com This precipitate is then brought back into solution by adding a low- to mid-basicity polyaluminum chloride or aluminum chloride solution, which stabilizes the polymer. google.com The controlled addition of the base is crucial; if the solution becomes too alkaline, it can lead to the formation of insoluble aluminum hydroxide, rendering the product unstable. google.com

Temperature and pressure are significant operational parameters that influence the reaction kinetics and the properties of the resulting Polyaluminum Chloride Hydroxide Sulfate. The synthesis can be performed under various conditions, from room temperature to elevated temperatures and pressures. google.comgoogleapis.com

One method describes carrying out the reaction at room temperature, which is advantageous for reducing production costs as it eliminates the need for a heating source. google.com However, many industrial processes employ heat and pressure to accelerate the reaction and achieve higher basicity. google.comgoogleapis.com Research indicates that increasing the reaction temperature and pressure generally leads to a higher basicity in the final product. google.com However, this comes with a trade-off, as excessively high temperatures and pressures can negatively impact the storage stability of the product. google.com

Specific high-pressure processes involve heating the reaction mixture to temperatures significantly above its atmospheric boiling point. For instance, reactions are conducted at temperatures between 165°C and 175°C under pressures of 7 to 8 kgf/cm². google.com Another documented process raises the reactor temperature to 160-168°C, resulting in an overpressure of 340-410 kPa. googleapis.com Maintaining these conditions for a set period allows for the completion of the polymerization process before the mixture is cooled. googleapis.com Conversely, lower temperatures can slow the hydrolysis rate of the coagulant during its application. mdpi.com

Table 2: Synthesis Conditions and Their Effects

| Temperature | Pressure | Effect on Basicity | Effect on Stability | Reference |

|---|---|---|---|---|

| Room Temperature | Atmospheric | Lower | High | google.com |

| 165-175°C | 7-8 kgf/cm² | Higher | Lower | google.com |

| 160-168°C | 340-410 kPa (overpressure) | Higher | N/A | googleapis.com |

Advanced Synthesis Techniques

To improve cost-effectiveness and environmental sustainability, advanced synthesis techniques have been developed, focusing on the use of industrial byproducts and alternative chemical pathways.

A notable advancement in the synthesis of polyaluminum compounds is the utilization of waste acidic mother liquors from other industrial processes. google.comresearchgate.net This approach not only provides a low-cost source of reactants but also addresses the environmental challenge of waste disposal.

One such process uses the fluorine-containing waste acidic mother liquor from the synthesis of cryolite. researchgate.netsemanticscholar.org This waste hydrochloric acid, with a concentration of about 10-12%, can be reacted with an aluminum source like bauxite (B576324) and a basifying agent like sodium aluminate. researchgate.netsemanticscholar.org This two-step technology yields a PAC product whose performance can be comparable to industrial-grade standards. researchgate.netsemanticscholar.org Similarly, acidic waste aluminum salt liquid generated during the production of essences and flavors can be repurposed. google.com This process involves pretreating the waste liquid through ozone oxidation and distillation to remove impurities and concentrate the aluminum content, followed by reaction with an alkali to produce the final product. google.com

Sulfate displacement and metathesis reactions represent a more sophisticated approach to controlling the composition and structure of the polyaluminum species. These methods are particularly useful for preparing high-purity products with specific characteristics.

A methodology has been developed for the separation and purification of the highly effective Al₁₃ Keggin polycation from standard Polyaluminum Chloride (PACl) solutions through sulfate precipitation. capes.gov.br In this process, sulfate ions are added to a PACl solution, causing the selective precipitation of the Al₁₃ species. This intermediate can then be further purified through nitrate (B79036) metathesis. capes.gov.br While this specific method aims to isolate a single species rather than produce a mixed PACHS, it demonstrates the principle of using sulfate ions to selectively react with and separate polyaluminum complexes from a chloride-rich solution. capes.gov.br This underlying principle of sulfate interaction and displacement is central to the formation of a stable this compound structure.

Preparation of High Al13 Content this compound

The synthesis of this compound (PACS) with a high concentration of the Keggin-ion Al13, a highly effective and stable polymeric aluminum species, is a key objective in enhancing its performance. The Al13 species is regarded as the most efficient form for various applications due to its high positive charge and stable structure. nih.gov

Several advanced methods have been developed to maximize the Al13 content. One novel approach utilizes a membrane reactor where a basic solution, such as sodium hydroxide (NaOH), is slowly permeated through the micropores of an ultrafiltration membrane into an aluminum chloride (AlCl3) solution. nih.gov This technique limits the size of the base droplets to the nano-scale, which dramatically increases the contact interface between the reactants and reduces the characteristic diffusion time. nih.gov This controlled local alkalization favors the formation of Al(OH)4-, the essential precursor for the Al13 polymer, thereby minimizing the creation of inert aluminum hydroxide precipitates and significantly increasing the Al13 yield. nih.gov Under optimized conditions—such as an initial AlCl3 concentration of 0.40 mol/L, an NaOH concentration of 2.0 mol/L, and a basicity (molar ratio of OH⁻/Al³⁺) of 2.25—the proportion of Al13 can reach approximately 80%. nih.gov

Another effective method involves the use of solid calcium oxide (CaO) as the basifying agent, where the total required alkali is fed into the aluminum solution at one time. nih.gov The distinctive hydration properties of CaO facilitate the preparation of high-concentration PACS. nih.gov Furthermore, for purification and separation of the Al13 species, a deposition-replacement method involving sulfate (SO₄²⁻) and barium (Ba²⁺) can be employed. nih.gov

Influencing Factors on Synthesis Product Characteristics

Effect of Basicity (r) on Polymerization and Morphology

Basicity, defined as the molar ratio of hydroxide ions to aluminum ions (r = [OH⁻]/[Al³⁺]), is one of the most critical parameters in the synthesis of PACS. nih.govyuncangchemical.com It directly governs the degree of hydrolysis and polymerization of aluminum ions, thereby determining the distribution of different aluminum species (monomeric, polymeric, and colloidal/precipitates) and the morphology of the final product. yuncangchemical.com

Research indicates that for any given total aluminum concentration (AlT), there exists an optimal basicity value at which the content of the desired polymeric species (referred to as Alb, which includes Al13) is maximized. nih.govresearchgate.net When the basicity is below this optimal value, the primary reaction pathway favors the formation of these polymeric Alb species. nih.gov However, if the basicity exceeds the optimal value, the reaction shifts towards the formation of colloidal aluminum species or precipitates (Alc). nih.gov Interestingly, both the optimal basicity value and the maximum achievable Alb content decrease as the total aluminum concentration of the solution increases. nih.govresearchgate.net Generally, a higher basicity promotes the formation of PACS with a higher degree of polymerization. yuncangchemical.com

Table 1: Effect of Basicity (r) relative to Total Aluminum Concentration (AlT)

| Total Aluminum (AlT) | Optimal Basicity (r) for Max Alb | Predominant Species below Optimal r | Predominant Species above Optimal r |

| Low | Higher | Polymeric (Alb) | Colloidal/Precipitate (Alc) |

| High | Lower | Polymeric (Alb) | Colloidal/Precipitate (Alc) |

This table is an illustrative representation based on findings that the optimal basicity value and the highest Alb content both decrease with increasing AlT. nih.govresearchgate.net

Influence of Al³⁺/SO₄²⁻ Molar Ratio

The molar ratio of aluminum (Al³⁺) to sulfate (SO₄²⁻) ions is a determinative factor in the synthesis of PACS, significantly affecting particle size, charge, and the interaction between aluminum species. researchgate.netnih.gov The presence of sulfate ions helps to stabilize the aluminum polymers. researchgate.net

Experimental results show that the average particle size of PACS increases as the SO₄²⁻/Al³⁺ ratio is raised. researchgate.net For instance, at a fixed basicity of 2.0, the average particle size was observed to increase from 25 nm to 80 nm as the SO₄²⁻/Al³⁺ ratio increased from 0 to 0.1. researchgate.net The zeta potential of the PACS is also strongly influenced by this ratio, with the potential increasing as the sulfate ratio increases. researchgate.net Sulfate ions interact differently with the various forms of aluminum present in the solution: they tend to form soluble complexes with monomers (Ala), undergo slow crystallization with polymers (Alb), and cause rapid precipitation with colloidal species (Alc). nih.gov This differential reactivity underscores the importance of the Al³⁺/SO₄²⁻ ratio in controlling the final product's characteristics. nih.gov

Table 2: Influence of SO₄²⁻/Al³⁺ Molar Ratio on PACS Characteristics (at r = 2.0)

| SO₄²⁻/Al³⁺ Molar Ratio | Average Particle Size | Zeta Potential |

| 0 | ~25 nm | Lower |

| 0.0664 | Intermediate | Highest |

| 0.1 | ~80 nm | High |

This table is based on data indicating that particle size increases with the SO₄²⁻/Al³⁺ ratio from 0 to 0.1, and that the greatest zeta potential is achieved at a ratio of 0.0664. researchgate.net

Impact of Aging Time on Solution Stability and Polymer Size

The characteristics of a PACS solution are not fixed immediately after synthesis but can evolve over time, a process known as aging. This period can influence the stability of the aluminum polymers and their size distribution. researchgate.net

Studies have shown that the effects of aging are dependent on the specific composition of the PACS and storage conditions. In some cases, aging can lead to a degree of depolymerization. For example, a PACS sample with a high basicity (r=2.5) that was aged for 24 hours showed a 23% increase in the concentration of aluminum monomers, suggesting a breakdown of the polymeric structures. researchgate.net Conversely, PACS solutions with a high content of the stable Al13 species can maintain their polymer distribution for extended periods, especially when stored at low temperatures. researchgate.net This indicates that while some formulations may be prone to degradation over time, those rich in Al13 exhibit greater long-term stability. researchgate.net

Role of Mixing Intensity and Base Injection Rate

The physical conditions of the synthesis, specifically the mixing intensity and the rate of base injection, have a dramatic effect on the resulting aluminum speciation. researchgate.net The goal is to ensure a homogeneous distribution of the base to avoid localized areas of high pH, which favor the formation of inert precipitates over the desired polymeric species. nih.govresearchgate.net

High mixing intensity has been shown to be beneficial. In one study, increasing the mixing speed from 300 rpm to 1800 rpm increased the polymer production efficiency from approximately 60% to 96%. researchgate.net The rate of base injection is equally critical. A slow injection rate is necessary for producing a high yield of polymers. researchgate.net Extremely rapid injection results in a heterogeneous distribution of the base, leading to the formation of precipitates. researchgate.net A novel method that exemplifies controlled base injection is the use of a membrane reactor, which limits the base droplet size to the nano-scale, ensuring a slow and uniform reaction that favors the formation of Al13 precursors. nih.gov

Advanced Structural Characterization and Speciation of Polyaluminum Chloride Hydroxide Sulfate

Analytical Techniques for Polymeric Aluminum Species

The characterization of Polyaluminum Chloride Hydroxide (B78521) Sulfate (B86663) involves a range of sophisticated analytical methods designed to probe the nature of the aluminum complexes present. These techniques provide quantitative and qualitative data on the different polymeric forms, their molecular weights, and their structural arrangements.

27Al-NMR Spectroscopy for Al13 Keggin Ion Identification

Aluminum-27 Nuclear Magnetic Resonance (27Al-NMR) spectroscopy is a powerful tool for identifying and quantifying the various aluminum species in solution. cetjournal.it It is particularly crucial for detecting the presence of the ε-Al13 Keggin nanocluster ([Al13O4(OH)24(H2O)12]7+), a highly stable and effective polycation in coagulation processes. pnnl.govnih.gov The tetrahedral AlO4 center of this cluster is highly symmetric, resulting in a distinct and sharp resonance peak that is easily identifiable in the NMR spectrum. pnnl.govnih.gov

Solid-state 27Al NMR studies on the sulfate salt of the γ-Al13 Keggin cluster have identified specific chemical shifts. researchgate.netdiva-portal.org The single tetrahedral aluminum at the center of the Keggin ion produces a characteristic resonance peak at approximately 63-75.7 ppm. researchgate.netdiva-portal.org The surrounding twelve octahedral aluminum atoms are observed in a range of +7 to +11 ppm. diva-portal.org The hydrolysis products of aluminum sulfate also show distinct signals, such as the hydrated monomer [Al(H2O)6]3+ at 0.9 ppm, the dimer [Al2(OH)2(H2O)8]4+ at 5.2 ppm, and the monosulfato complex [Al(H2O)5SO4]+ at -2.4 ppm. mdpi.com The combination of 27Al NMR with other methods, like the Ferron assay, has confirmed that the more slowly reacting polymeric aluminum fractions (Alb2) correspond closely to the Al13 Keggin structure. researchgate.net

| Aluminum Species | Typical 27Al-NMR Chemical Shift (ppm) | Reference |

| Al13 Keggin (Tetrahedral Al) | 63 - 75.7 | researchgate.netdiva-portal.org |

| Al13 Keggin (Octahedral Al) | +7 to +11 | diva-portal.org |

| [Al2(OH)2(H2O)8]4+ (Dimer) | 5.2 | mdpi.com |

| [Al(H2O)6]3+ (Monomer) | 0.9 | mdpi.com |

| [Al(H2O)5SO4]+ | -2.4 | mdpi.com |

X-ray Diffraction (XRD) Analysis of Polymeric Structures

X-ray Diffraction (XRD) is an essential technique for analyzing the solid-state structure of Polyaluminum Chloride Hydroxide Sulfate. It provides information on the crystallinity of the material, allowing for the identification of specific crystalline phases within the polymer. paralab.es The analysis of the diffraction pattern can reveal whether the material is amorphous, crystalline, or a combination of both. For polymeric materials, XRD can be used to identify additives, such as calcite or layered double hydroxides, which may be incorporated to modify the properties of the final product. paralab.es The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a fingerprint for the material's crystalline components. researchgate.net

Gel Permeation Chromatography for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. wikipedia.orgshimadzu.com GPC separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules, which penetrate more deeply into the porous packing material of the column. shimadzu.comyoutube.com

This method is crucial for characterizing the distribution of different-sized polymeric species in this compound. The technique yields several important parameters, including the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn). researchgate.net The PDI value indicates the breadth of the molecular weight distribution. youtube.com A calibration curve, created using polymer standards of known molecular weights, is used to correlate elution time with molecular weight. shimadzu.comyoutube.com

Ferron Assay for Aluminum Species Distribution (Ala, Alb, Alc)

The Ferron assay is a timed spectrophotometric method used to differentiate and quantify aluminum species based on their reaction kinetics with the Ferron reagent (8-hydroxy-7-iodoquinoline-5-sulfonic acid). researchgate.netresearchgate.net This analysis categorizes the aluminum species into three main fractions:

Ala (monomeric aluminum): This fraction consists of free Al3+ ions and small monomeric hydroxo-aluminum complexes. These species react almost instantaneously with the Ferron reagent, typically within 60 seconds. researchgate.netresearchgate.net

Alb (polymeric aluminum): This fraction includes medium-sized to large polymeric aluminum species. These react with the Ferron reagent at a moderate rate, typically measured over a period of up to 120 minutes. researchgate.net Some studies further differentiate this fraction into faster-reacting polymers (Alb1) and slower-reacting polymers (Alb2), with Alb2 often corresponding to the stable Al13 Keggin structure. researchgate.net

Alc (colloidal aluminum): This fraction is composed of very large aluminum hydroxide colloids or precipitates that react very slowly or not at all with the Ferron reagent under the test conditions. researchgate.net

The distribution of these species is a critical factor influencing the performance of the coagulant. researchgate.net

| Aluminum Fraction | Description | Reaction Time with Ferron Reagent | Reference |

| Ala | Monomeric Species | < 1 minute | researchgate.netresearchgate.net |

| Alb | Polymeric Species | 1 - 120 minutes | researchgate.net |

| Alc | Colloidal/Precipitated Species | Very slow or no reaction | researchgate.net |

Transmission Electron Microscopy (TEM) for Morphology

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the morphology, size, and internal structure of the polymeric aluminum species. TEM directs a beam of electrons through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. This allows for the direct visualization of the primary nanoparticles and their aggregation state. The resulting images can reveal the shape and size distribution of the core aluminum polycations, offering insights into the fundamental building blocks of the larger floc structures.

Scanning Electron Microscopy (SEM) for Floc Structure

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and three-dimensional structure of the flocs formed by this compound. mdpi.comresearchgate.net In SEM, a focused beam of electrons scans the surface of a sample, and the resulting signals provide images that reveal details about the floc's morphology. researchgate.net SEM images show the size, shape, and compactness of the flocs. mdpi.com Studies have used SEM to observe that flocs can have rough and porous surfaces and that different conditions can lead to structures that are more or less compact. mdpi.comresearchgate.netresearchgate.net This analysis is vital for understanding the physical characteristics of the aggregates, which directly impacts their settling velocity and removal efficiency in treatment processes.

Understanding Aluminum Speciation Dynamics

The chemical behavior of this compound is dictated by the dynamic equilibrium and distribution of various hydrolyzed aluminum species. These species are generally categorized based on their degree of polymerization and reactivity.

The aluminum species in PACS are broadly classified into three categories using methods like the Al-Ferron timed complexation colorimetric method. nih.gov These categories are distinguished by their reaction kinetics with the Ferron reagent. researchgate.net

Ala (Monomeric Species): This fraction consists of monomeric aluminum ions such as Al³⁺ and simple hydrolysis products like [Al(OH)]²⁺ and [Al(OH)₂]⁺. unsri.ac.id These species react almost instantaneously with Ferron. The proportion of Ala is a critical parameter, as lower monomer content is often linked to higher performance and stability. nih.gov

Alb (Oligomeric and Polymeric Species): This group includes medium to high-polymerization species. researchgate.net The most significant and effective component within this fraction is the Keggin-type polycation, Al₁₃O₄(OH)₂₄⁷⁺, often referred to as Al₁₃. nih.govnih.gov This highly charged, stable polymer is recognized as the most efficient species for colloid destabilization. nih.gov The Alb species are considered the most effective for removing impurities due to their larger size and higher positive charges. nih.gov

Alc (Colloidal and Precipitated Species): This fraction comprises very large aluminum polymers or colloidal Al(OH)₃ precipitates that react very slowly or not at all with the Ferron reagent. researchgate.netnih.gov The formation of Alc can be influenced by factors like high basicity or the presence of certain ions. researchgate.net

The relative distribution of Ala, Alb, and Alc is not fixed and is a key characteristic of a PACS product. For instance, a highly pure Polyaluminum Chloride (PAC) can be synthesized to contain as much as 79% of the polymeric Al₁₃ species. proquest.com The production process can be tailored to create solutions with specific distributions, such as Alb content ranging from 4% to 51%. tandfonline.com

The following table illustrates a typical distribution of aluminum species in Polyaluminum Chloride solutions at varying basicity levels, a key factor also influencing PACS.

| Basicity (B = [OH]/[Al] ratio) | Ala (Monomeric) % | Alb (Polymeric) % | Alc (Colloidal) % |

|---|---|---|---|

| Low (~0.5) | ~72% | ~20% | ~8% |

| Medium (~1.5-2.0) | ~30% | ~60% | ~10% |

| High (~2.5) | ~10% | ~55% | ~35% |

This table represents illustrative data synthesized from trends described in research literature. researchgate.netresearchgate.net

The synthesis of stable and effective PACS relies on the precise control of several interconnected factors that govern the formation and preservation of the desired polymeric aluminum species (Alb).

Basicity (OH/Al Molar Ratio): This is one of the most critical parameters. yuncangchemical.com As basicity increases, the distribution of aluminum species shifts from monomers (Ala) toward more polymerized forms (Alb). ywputai.com Higher basicity facilitates the formation of PAC with a high degree of polymerization, including the highly efficient Al₁₃ species. nih.govyuncangchemical.com However, there is an optimal basicity for maximizing Alb content; excessively high values can lead to the formation of undesirable precipitates (Alc). researchgate.netresearchgate.net

Al³⁺/SO₄²⁻ Molar Ratio: The molar ratio of aluminum to sulfate significantly affects the distribution of aluminum species. nih.gov A lower Al³⁺/SO₄²⁻ ratio (meaning a higher proportion of sulfate) tends to increase the percentage of polymeric (Alb) and colloidal (Alc) species in the final product. nih.govrsc.org

pH: The solution pH is crucial as it directly influences the hydrolysis reactions of aluminum. The stability of the various polymeric species is pH-dependent, and optimal performance is often achieved in a pH range where the desired polymers, like Al₁₃, are the predominant species. nih.govresearchgate.net

Aging: The duration and conditions of aging after initial preparation can affect the transformation and stabilization of aluminum species. researchgate.net

Temperature: Temperature influences reaction kinetics during synthesis and can affect the stability of the final product. aierfuke.com

Preparation Method: Factors such as the rate of base injection, mixing intensity, and total aluminum concentration (AlT) have a dramatic effect on the final speciation of the product. researchgate.netresearchgate.net

The table below summarizes the key factors and their general impact on the formation of polymeric aluminum.

| Factor | General Effect on Polymeric Species (Alb) Formation |

|---|---|

| Basicity ([OH]/[Al]) | Increasing basicity generally promotes polymerization up to an optimal point. researchgate.net |

| Al³⁺/SO₄²⁻ Molar Ratio | A lower ratio (higher sulfate) favors the formation of polymeric and colloidal species. nih.gov |

| pH | Determines the stability and predominance of specific Al species. researchgate.net |

| Aging | Allows for the stabilization and transformation of polymeric structures. researchgate.net |

| Temperature | Affects reaction rates and stability; optimal ranges exist for flocculation. aierfuke.com |

| Total Al Concentration (AlT) | Higher concentrations can alter the optimal basicity for polymer formation. researchgate.net |

Sulfate ions are not merely counter-ions in the PACS structure; they are added specifically to interact with and stabilize the aluminum polymers. researchgate.net The interaction is complex and varies depending on the type of aluminum species present. nih.gov

Research indicates that different aluminum species in PAC follow distinct reaction pathways with sulfate ions:

Monomers (Ala): These species react with sulfate to form soluble complexes. nih.gov

Oligomers and Polymers (Alb): This fraction undergoes a process of slow crystallization in the presence of sulfate. This interaction is key to stabilizing the desirable polymeric structures. nih.gov

Colloidal Species (Alc): These large colloids or precipitates react quickly with sulfate, leading to rapid precipitation. nih.gov

This kinetic difference between the species' reactions with sulfate makes it possible to selectively separate and purify the most effective Alb fraction. nih.gov Furthermore, the presence of sulfate can promote the aggregation of hydrolyzed aluminum species, which can improve coagulation efficiency. nih.gov Studies have shown that a higher addition of sulfate can result in the formation of larger aluminum polymerization particles. rsc.org The presence of sulfate in the PACS formulation has also been found to contribute to lower residual aluminum in treated water when coagulation is performed at a pH of around 6.5 or lower. nih.gov

Fundamental Coagulation and Flocculation Mechanisms of Polyaluminum Chloride Hydroxide Sulfate

Colloidal Particle Destabilization Theories

The primary function of PACHCS in water treatment is to destabilize the finely dispersed and colloidal particles that cause turbidity. atamankimya.comatamankimya.com These particles are typically negatively charged, which creates repulsive forces that prevent them from aggregating and settling. researchgate.net PACHCS overcomes these forces through several distinct but often simultaneous mechanisms.

The principal mechanism of action for PACHCS often involves charge neutralization. Upon introduction to water, the highly positively charged polynuclear aluminum species within the coagulant adsorb onto the surface of negatively charged colloidal particles. researchgate.net This process neutralizes the surface charge, reducing the electrostatic repulsion between particles and allowing them to approach one another and aggregate. researchgate.net

The effectiveness of this mechanism is closely linked to the coagulant's basicity, which is a measure of the degree of hydrolysis or the number of hydroxyl groups. jeeng.net Higher basicity in polyaluminum coagulants results in a greater proportion of high-charge polymeric species, such as the Al13 polycation ([AlO4Al12(OH)24(H2O)12]7+). jeeng.netmdpi.comresearchgate.net These polycations possess a strong capacity for neutralizing the negative charges of colloids, making high-basic coagulants like PACHCS particularly efficient in the charge neutralization process. mdpi.comresearchgate.net The goal is to alter the zeta potential of the particles toward zero, which signifies maximum destabilization. researchgate.net

Table 1: Comparison of Coagulant Characteristics and Isoelectric Point (IP) Demand

| Coagulant | Type | Basicity | Effect on Polymer Formation | Isoelectric Point (IP) Demand (mgAl·l-1) - Odra River |

| Aluminum Sulfate (B86663) (Alum) | Conventional / Low-basic | Low | Promotes low-charged Al(OH)3 and monomeric structures | 13.4 |

| Polyaluminum Chloride (PAC) | Low-basic | Low | Promotes low-charged Al(OH)3 and monomeric structures | 5.33 |

| Polyaluminum Chloride Hydroxide (B78521) Sulfate (PACS) | High-basic / Pre-hydrolyzed | High | Increased formation of mid and high polymeric species (e.g., Al13) | 5.19 |

| Dialuminum Chloride Pantahydroxide (PACl) | High-basic / Pre-hydrolyzed | High | Increased formation of mid and high polymeric species (e.g., Al13) | 3.44 |

| Source: Adapted from Mroczko et al., 2020. jeeng.net |

In addition to charge neutralization, PACHCS can also function through a mechanism known as sweep flocculation or enmeshment. researchgate.net This process typically occurs at higher coagulant concentrations and is characterized by the formation of voluminous, amorphous aluminum hydroxide [Al(OH)3] precipitates. researchgate.netresearchgate.net

As these gelatinous hydroxide precipitates form and settle, they effectively sweep through the water, physically entrapping and enmeshing colloidal particles, microorganisms, and other suspended impurities within their structure. researchgate.netresearchgate.net This mechanism is less dependent on the initial surface charge of the particles and is particularly effective for removing a broad range of impurities, contributing to significant turbidity reduction. The relative importance of sweep flocculation versus charge neutralization is influenced by factors such as the coagulant dosage and the pH of the water. researchgate.net

The polymeric nature of PACHCS facilitates another crucial destabilization mechanism: adsorption and inter-particle bridging. researchgate.net The long-chain polynuclear complexes present in PACHCS can adsorb onto the surface of multiple colloidal particles simultaneously. researchgate.netresearchgate.net

By doing so, these polymers form a "bridge" that links the particles together, creating larger, more robust aggregates or flocs. researchgate.net The sulfate component within the PACHCS structure can enhance this process by promoting the aggregation of hydrolyzed aluminum species into larger, more complex polymers, which improves the bridging effect and the settling characteristics of the resulting flocs. This mechanism is particularly effective in creating larger and stronger flocs that are less prone to breaking apart under the hydraulic shear forces present in mixing and flocculation tanks. researchgate.net

Hydrolysis and Polymerization in Aqueous Systems

The behavior of PACHCS in water is governed by complex hydrolysis and polymerization reactions. atamankimya.comchemicalbook.com When added to water, the aluminum ions undergo hydrolysis, a reaction with water that produces various monomeric and polymeric hydroxy-aluminum species. atamankimya.com PACHCS is considered a pre-hydrolyzed coagulant because it already contains a distribution of these polymeric species before it is even applied. jeeng.net

The pH of the aqueous system is a critical parameter that profoundly influences the hydrolysis of aluminum ions and the resulting distribution of aluminum species, which in turn dictates coagulation efficiency. researchgate.netresearchgate.net Different aluminum species predominate at different pH values.

In acidic conditions, monomeric aluminum ions like [Al(H2O)6]3+ are common. As the pH increases into the neutral range, a variety of polynuclear species, including the highly effective Al13 cation, are formed. jeeng.netresearchgate.net At higher pH levels, the formation of insoluble aluminum hydroxide [Al(OH)3(s)] precipitate is favored, which is the basis for sweep flocculation. researchgate.net

Research has shown that PACHCS can maintain consistent performance across a range of pH levels, offering greater operational flexibility than traditional coagulants. However, optimal performance for PACHCS has been observed at specific pH values, which can vary depending on the water quality. For instance, one study noted optimal performance at a pH of 9.5. The high degree of neutralization in PACHCS also means it has a minimal impact on the final pH of the treated water compared to salts like aluminum sulfate. atamankimya.com

Table 2: Research Findings on Coagulation with Polyaluminum Compounds

| Study Focus | Coagulant(s) | Key Finding Related to pH and Efficiency |

| Complex Chemical Industry Wastewater | PAC, PACS , FeCl3 | Higher wastewater treatment was achieved with PAC at pH 8 compared to PACS and FeCl3. researchgate.net |

| Paper Wastewater Pre-treatment | PAC, c-PAM | The optimal pH for the coagulation-flocculation process was found to be 5.4. researchgate.net |

| Coking Wastewater | PACl (Basicity 0.5 & 2.5) | Both PACl formulations were effective, with performance enhanced by coagulant aids, indicating complex interactions beyond just pH. researchgate.net |

| Source: Adapted from various research studies. researchgate.netresearchgate.netresearchgate.net |

The number of hydroxyl (OH) ligands in the polyaluminum complex, often expressed as the basicity or the OH/Al molar ratio, is a determining factor in the degree and nature of polymerization. jeeng.netatamankimya.com Polyaluminum chloride is generally represented by the formula [Al2(OH)nCl6-n]m, where 'n' signifies the number of hydroxyl groups. atamankimya.com

A higher number of hydroxyl ligands (higher basicity) promotes the formation of larger, more complex, and more highly charged polynuclear species. jeeng.net Specifically, increased basicity leads to a greater formation of the desirable Al13 and even larger Al30 polycations. jeeng.netresearchgate.net These highly stable and highly charged polymers are more effective at charge neutralization and bridging than the smaller monomeric and low-polymeric species that are dominant in low-basicity coagulants like aluminum sulfate. jeeng.netmdpi.com Therefore, the controlled incorporation of hydroxyl ligands during the manufacturing of PACHCS is essential for creating a product with superior coagulation performance.

Kinetics of Floc Formation and Growth

The use of Polyaluminum Chloride Hydroxide Sulfate (PAHCS) as a coagulant is distinguished by its kinetic profile, which favors the rapid development of large, robust flocs, leading to efficient solid-liquid separation. This pre-hydrolyzed coagulant contains polymeric aluminum species that interact with suspended particles in water more readily than traditional coagulants like aluminum sulfate.

Rapid Floc Formation and Sedimentation Rates

This compound is recognized for promoting faster floc formation compared to conventional coagulants such as aluminum sulfate. waternz.org.nznih.gov The pre-polymerized nature of the coagulant means that the highly charged aluminum species are readily available to neutralize the surface charge of colloidal particles and initiate the bridging process that forms flocs. jianhengchem.comyuncangchemical.com This leads to a significant reduction in the time required for visible floc formation.

The flocs generated by this coagulant are often described as larger and more voluminous, which contributes to higher sedimentation velocities. nih.govtechmation.com Research has demonstrated excellent settling characteristics, with a substantial portion of the flocs settling within the first few minutes of the clarification phase. atamanchemicals.com This rapid sedimentation is a key advantage, as it can enhance the throughput and efficiency of water treatment facilities by reducing the required settling time. waternz.org.nz One study noted that the majority of flocs settled out in the initial 5 minutes of the settling period. atamanchemicals.com

Table 1: Flocculation and Sedimentation Characteristics of Polyaluminum Coagulants

| Parameter | Observation | Source |

|---|---|---|

| Floc Formation Speed | Faster floc formation compared to aluminum sulfate. | nih.gov |

| Initial Settling | Majority of flocs settle within the first 5 minutes. | atamanchemicals.com |

| Turbidity Removal | Achieved over 96% turbidity removal at various doses. | nih.gov |

| pH Efficacy Range | Works effectively over a broad pH range of 5.0 to 8.0. | atamanchemicals.com |

Factors Affecting Floc Size, Strength, and Recoverability

The physical properties of the flocs—specifically their size, strength, and ability to reform after being broken apart (recoverability)—are critical for effective solid-liquid separation. Several operational and chemical factors influence these characteristics when using this compound.

pH and Basicity: this compound is effective over a wider pH range (typically 5.0 to 8.0) than aluminum sulfate. yuncangchemical.comatamanchemicals.com The basicity of the coagulant, which reflects the degree of hydroxylation, is a crucial parameter. watercarechem.com Higher basicity generally corresponds to a higher content of polymeric aluminum species, enhancing the cationic charge density and the efficiency of the bridging mechanism. atamanchemicals.comgoogle.com This results in the formation of larger and more stable flocs. Studies have shown that polyaluminum coagulants with high basicity (e.g., 85%) are effective in water purification. nih.gov

Floc Strength and Recoverability: Flocs formed by polyaluminum coagulants are generally considered less fragile than those produced by aluminum sulfate. techmation.com Floc strength is the ability of the floc to withstand shear forces, such as those encountered during mixing and pumping. Research comparing polyaluminum chloride (PACl) with alum has shown that PACl flocs can demonstrate better recoverability after being subjected to shear stress. nih.gov One study observed that after shearing, the size of flocs formed with PACl remained more consistent compared to the significant size reduction seen with alum flocs. nih.gov The degree of recovery from shearing was found to be greatest for a PACl/alum blend, which was attributed to more effective charge neutralization leading to increased collision efficiency. nih.gov

Table 2: Key Factors Influencing Floc Properties

| Factor | Influence on Floc Characteristics | Research Findings | Source |

|---|---|---|---|

| Basicity | Higher basicity enhances polymer content and charge density, leading to more efficient flocculation and larger flocs. | Coagulants with high basicity (up to 85%) show high efficiency. | nih.govatamanchemicals.comgoogle.com |

| pH | Determines the charge of colloids and the form of hydrolyzed aluminum species. | Effective over a broad pH range (5.0-8.0); optimal performance noted between 7.5 and 8.0 in one study. | yuncangchemical.comatamanchemicals.com |

| Shear/Mixing | High shear can break flocs; proper mixing promotes growth. | Optimal mixing speeds can enhance performance; PACl flocs show good recoverability after shearing. | atamanchemicals.comnih.gov |

| Coagulant Properties | The pre-hydrolyzed nature with polymeric species promotes bridging. | The polymeric structure allows for adsorption onto multiple particle surfaces, forming bridges. | jianhengchem.com |

Performance Evaluation of Polyaluminum Chloride Hydroxide Sulfate in Environmental Engineering Applications

Turbidity and Suspended Solids Removal

Polyaluminum chloride hydroxide (B78521) sulfate (B86663) has demonstrated superior performance in the removal of turbidity and suspended solids from water. The coagulation-flocculation process using PACS is effective in destabilizing and aggregating colloidal particles, leading to the formation of larger, denser flocs that can be easily removed through sedimentation and filtration. yuncangchemical.com

Research comparing PACS with polyaluminum chloride (PACl) has shown that PACS can achieve slightly higher turbidity removal efficiencies under optimal conditions. In one study, PACS achieved a turbidity removal efficiency of 97.85% at an optimal pH of 9.5, while PACl reached 95.85% at a pH of 6.5. The mechanisms behind this enhanced performance include charge neutralization and sweep coagulation, where the hydrolyzed aluminum species enmesh suspended particles. The presence of sulfate in the PACS structure is believed to contribute to the formation of larger and more stable flocs.

The effectiveness of PACS extends to the treatment of industrial effluents with high suspended solids content. For instance, in the treatment of ceramic industry wastewater, polyaluminum-based coagulants have been shown to reduce total suspended solids (TSS) by up to 99.5%. researchgate.net

| Coagulant | Optimal pH | Turbidity Removal Efficiency (%) | Initial Turbidity (NTU) | Reference |

|---|---|---|---|---|

| Polyaluminum Chloride Hydroxide Sulfate (PACS) | 9.5 | 97.85 | 7-575 | |

| Polyaluminum Chloride (PACl) | 6.5 | 95.85 | 7-575 | |

| Polyaluminum Chloride (PACl) | 7.0-8.5 | >95 | <300 | arxiv.org |

| Aluminum Sulfate (Alum) | 7.0 | 82.9-99.0 | 10-1000 | biotechrep.irbiotechrep.ir |

Organic Matter and Color Removal

This compound is effective in reducing the organic load in various types of wastewater, as measured by Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). The polymeric aluminum species in PACS can effectively adsorb and co-precipitate dissolved and colloidal organic matter. academicjournals.org

In the treatment of paint industry wastewater, PACS has been shown to achieve a maximum COD removal efficiency of 37%. researchgate.net Studies on domestic wastewater have also demonstrated the potential of polyaluminum-based coagulants to significantly improve COD removal. For example, the addition of polyaluminum chloride water treatment sludge to primary sewage treatment improved COD removal efficiency by 30%. academicjournals.org When treating semi-aerobic leachate, polyaluminum chloride (PAC) achieved up to 56% COD removal. researchgate.net

Research on the treatment of a mixture of groundwater and surface water using highly polymerised polyaluminium chlorides (with 85% alkalinity) showed TOC removal efficiencies ranging from 17.35% to 35.2%. nih.gov Another study on paper mill wastewater treatment found that different polyaluminum-based coagulants could achieve soluble COD removals of 5-20%. nih.gov

| Wastewater Type | Coagulant | Parameter | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Paint Industry Wastewater | PACS | COD | 37 | researchgate.net |

| Semi-aerobic Leachate | PAC | COD | 56 | researchgate.net |

| Domestic Wastewater | PA-WTS | COD | Increased by 30 | academicjournals.org |

| Groundwater and Surface Water Mixture | Highly Polymerised PACl | TOC | 17.35-35.2 | nih.gov |

| Paper Mill Wastewater | Polyaluminum-based coagulants | Soluble COD | 5-20 | nih.gov |

Natural organic matter (NOM) in water sources is a precursor to the formation of harmful disinfection by-products (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs) during chlorination. The removal of NOM is therefore a critical step in drinking water treatment.

This compound has been found to be highly effective in removing NOM. A study synthesizing PACS with varying sulfate to aluminum mole ratios found that a specific formulation of PACS achieved the best NOM removal results when compared to PAC, ferric chloride, and alum. nih.gov The superior performance of PACS is attributed to the interaction between the polymeric aluminum species and the functional groups of NOM, leading to effective charge neutralization and adsorption. nih.govresearchgate.net

Enhanced coagulation with polyaluminum chloride has been shown to significantly reduce the formation potential of DBPs. Reductions of up to 51% for THM formation potential (THMFP) and 59% for HAA formation potential (HAAFP) have been reported. researchgate.net The mechanism involves the preferential removal of hydrophobic acid and hydrophilic matter fractions of dissolved organic matter, which are major DBP precursors. researchgate.net

| Coagulant | Contaminant | Removal Efficiency/Reduction | Reference |

|---|---|---|---|

| This compound (PACS) | Natural Organic Matter (NOM) | Superior to PAC, FeCl₃, and Alum | nih.gov |

| Polyaluminum Chloride (PAC) - Enhanced Coagulation | Trihalomethane Formation Potential (THMFP) | Up to 51% | researchgate.net |

| Polyaluminum Chloride (PAC) - Enhanced Coagulation | Haloacetic Acid Formation Potential (HAAFP) | Up to 59% | researchgate.net |

The removal of color from industrial effluents, particularly from the textile and dye industries, is a significant challenge. This compound and related polyaluminum coagulants have shown high efficiency in chroma and dye removal.

In the treatment of paint industry wastewater, PACS was found to achieve a maximum color removal of 89%. researchgate.net For reactive dyeing wastewater, polyaluminum chloride (PAC) has demonstrated excellent results, with color removal efficiencies exceeding 94% under optimal pH and dosage conditions for various reactive dyes. qucosa.de Studies have shown that PAC is more effective and requires a lower dosage than traditional coagulants like alum for the removal of reactive dyes. icontrolpollution.com For instance, PAC concentrations in the range of 100-200 ppm are often sufficient for good color removal. icontrolpollution.comicontrolpollution.com

The mechanism of dye removal involves the interaction of the highly positive-charged polymeric aluminum species with the anionic dye molecules, leading to charge neutralization and the formation of insoluble precipitates. icontrolpollution.com

| Wastewater Type | Coagulant | Removal Efficiency (%) | Reference |

|---|---|---|---|

| Paint Industry Wastewater | PACS | 89 | researchgate.net |

| Reactive Dyeing Wastewater (Blue 19, Black 5, Red 195) | PAC | >94 | qucosa.de |

| Synthetic Direct Dye Wastewater | PAC | 100 (at optimal conditions) | dergipark.org.tr |

| Synthetic Reactive Dye Wastewater | PAC | 76 (at optimal conditions) | dergipark.org.tr |

Removal of Specific Contaminants

This compound and other polyaluminum compounds are effective in removing heavy metals from water and wastewater. tegetkimya.com The primary removal mechanism is the formation of insoluble metal hydroxide precipitates and the adsorption of metal ions onto the surface of the aluminum hydroxide flocs. yuncangchemical.comappliedmechtech.com

Polyaluminum chloride has been shown to be more effective than alum in removing certain heavy metals. researchgate.net In the treatment of automotive wastewater, PAC aided by an anionic polymer achieved higher removal efficiencies for iron (98%), zinc (83%), and nickel (63%) compared to ferric chloride and alum. aip.org Another study demonstrated that polyaluminum chloride could achieve up to 99% removal of lead (Pb(II)) from wastewater. capes.gov.br

It is important to note that while polyaluminum-based coagulants are effective for heavy metal removal, their use can sometimes lead to an increase in the concentration of residual aluminum in the treated effluent. researchgate.net

| Heavy Metal | Coagulant | Wastewater Type | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Iron (Fe) | PAC with anionic polymer | Automotive | 98 | aip.org |

| Zinc (Zn) | PAC with anionic polymer | Automotive | 83 | aip.org |

| Nickel (Ni) | PAC with anionic polymer | Automotive | 63 | aip.org |

| Lead (Pb(II)) | PAC | Synthetic | 99 | capes.gov.br |

Oil and Grease Removal

This compound is highly effective in the removal of oil and grease from wastewater, a critical challenge in many industrial effluents. The compound's sophisticated chemical mechanism allows it to destabilize oil emulsions efficiently. researchgate.net Through a process involving charge neutralization, particle bridging, and sweep coagulation, PACS aggregates oil particles into larger, more easily separable flocs. researchgate.net This polymeric structure provides a more robust coagulation mechanism compared to traditional coagulants like aluminum sulfate. researchgate.net

Industrial research has shown that Polyaluminum Chloride (PAC), a class of coagulants that includes PACS, can achieve oil and grease removal efficiencies ranging from 85% to 95%. researchgate.net Studies on specific applications, such as the treatment of coolant oil waste, have confirmed the effectiveness of PAC in de-emulsification and oil separation. nih.gov In petroleum wastewater, PAC has been shown to effectively reduce dissolved and emulsified oils, with one study noting a 79% phase separation in samples with a 60% water cut. deswater.com Another study on petroleum wastewater demonstrated that PAC is more efficient than ferric chloride in removing color (86-88% removal) and Chemical Oxygen Demand (COD) (48-72% removal).

The performance of PACS in oil and grease removal is influenced by several factors, including the water cut, coagulant dose, and retention time. deswater.com Its advanced polymeric nature, however, allows for enhanced stability and effectiveness across a broad pH range, making it a versatile solution for various industrial wastewater conditions. researchgate.netresearchgate.net

Interactive Data Table: Performance of Polyaluminum Chloride (PAC) in Oil and Grease Removal

| Wastewater Type | Contaminant | Removal Efficiency (%) | Reference |

| Industrial Wastewater | Oil and Grease | 85-95% | researchgate.net |

| Coolant Oil Waste | Oil | Effective De-emulsification | nih.gov |

| Petroleum Wastewater | Emulsified Water (60% cut) | 79% | deswater.com |

| Petrochemical Wastewater | Color | 86-88% | |

| Petrochemical Wastewater | COD | 48-72% |

Silica (B1680970) Removal

The removal of silica, particularly in its colloidal form, is a significant concern in industrial water treatment, especially for systems involving reverse osmosis and high-tech manufacturing where silica scaling can be problematic. This compound has demonstrated notable performance in this area.

Research on high-tech industrial wastewater has shown that poly-aluminium chloride (PACl) is more effective at removing colloidal silica than traditional alum. researchgate.net A key finding from these studies is the specific silica removal capacity, which is approximately 0.135 mg of SiO₂ per mg of Al₂O₃ when the coagulant dosage is within the range of 30-150 mg/L as Al₂O₃. researchgate.net The removal of silica is significantly enhanced at a pH above 8. researchgate.net The primary mechanism for colloidal silica removal is the precipitation of aluminum flocs, with charge adsorption also playing an important role in improving efficiency. researchgate.net

Further studies have indicated that the speciation of aluminum within the coagulant affects silica removal. For instance, in heavy-oil wastewater treatment, different forms of aluminum hydrolysates (Ala, Alb, and Alc) have varying effects on different species of soluble silica. researchgate.net Specifically, monomeric and dimeric silica are effectively removed by the colloidal aluminum species (Alc), while polymeric silica is removed by monomeric aluminum species (Ala). researchgate.net This interaction, described as absorption-modification, renders the resulting aluminosilicate (B74896) admixtures more insoluble and easier to coagulate. researchgate.net In some cases, PACs with low alumina (B75360) content and high basicity have achieved nearly 100% silica removal at a pH of 10.5. ucm.es

Interactive Data Table: Performance of Polyaluminum Chloride (PAC) in Silica Removal

| Water Type | Key Finding | pH Condition | Reference |

| High-Tech Industrial Wastewater | Specific removal capacity of ~0.135 mg SiO₂/mg Al₂O₃ | > 8 | researchgate.net |

| Heavy-Oil Wastewater | Effective removal of soluble silica species by specific aluminum hydrolysates | Not Specified | researchgate.net |

| General Industrial Water | Almost 100% silica removal achieved with low alumina, high basicity PAC | 10.5 | ucm.es |

Microorganism and Antibiotic Resistance Gene Reduction

The proliferation of antibiotic-resistant bacteria (ARB) and their associated antibiotic resistance genes (ARGs) in wastewater poses a significant threat to public health and the environment. Coagulation with this compound has emerged as a promising method for mitigating this issue.

Studies on swine wastewater, a significant source of ARB and ARGs, have shown that polyaluminum chloride (PAC) can effectively reduce both microbial populations and gene concentrations. researchgate.netresearchgate.netmdpi.com In a comparative study, PAC demonstrated high efficiency in removing total microbial colonies and fecal Escherichia coli, outperforming other coagulants. researchgate.netmdpi.com Specifically, PAC achieved removal rates of 89.18% for the total number of microbial colonies and 99.60% for fecal E. coli. researchgate.netmdpi.com

Metagenomic analysis has further revealed that coagulation treatment significantly lowers the abundance of various ARGs. researchgate.netmdpi.com For instance, the abundance of genes such as cfcC, tetX, mphE, msrE, and tet36 was markedly reduced in swine wastewater after treatment with a polyaluminum sulfate coagulant. researchgate.netmdpi.com While coagulation is effective, it is noted that higher doses of treatment are often required for ARG damage compared to bacterial inactivation. razi.ac.ir The addition of PAC can also influence the microbial community structure in systems like anaerobic membrane bioreactors by affecting the bioavailable substrate. nih.gov

Interactive Data Table: Performance of Polyaluminum Chloride (PAC) in Microorganism and ARG Reduction in Swine Wastewater

| Target | Removal Efficiency (%) | Reference |

| Total Microbial Colonies | 89.18% | researchgate.netmdpi.com |

| Fecal Escherichia coli | 99.60% | researchgate.netmdpi.com |

| Various Antibiotic Resistance Genes (ARGs) | Significantly Lower Abundance | researchgate.netmdpi.com |

Application Across Various Water Matrices

Due to its high efficiency and versatility, this compound is employed in a wide array of water treatment scenarios, from the production of safe drinking water to the management of highly contaminated industrial and municipal effluents.

Drinking Water Purification

In the realm of drinking water treatment, this compound is increasingly favored over traditional coagulants like aluminum sulfate (alum). researchgate.net It is particularly effective for treating soft, colored surface waters. researchgate.net One of the key advantages of PACS is its ability to perform efficiently over a broader pH range, often eliminating the need for pH adjustment with acid or base, which can lead to significant cost savings. nih.gov

Studies have demonstrated that PACS can achieve high turbidity removal efficiencies, often exceeding 95%. capes.gov.br For instance, in treating synthetic water with varying turbidity levels, poly-aluminum chloride showed removal efficiencies between 93.8% and 99.6%. Another study found that a combination of polyaluminum chloride and chitosan (B1678972) could achieve 99.85% turbidity removal at a pH of 8.52. Furthermore, PACS is effective in removing organic matter, which can be a precursor to disinfection byproducts. The use of specific grades of polyaluminum chloride, such as those with a 30% concentration processed from aluminum hydroxide powder, is common in waterworks to meet stringent purity standards for drinking water.

Industrial Wastewater Treatment (e.g., automotive, textile, paper, mining, oil & gas)

The robust performance of this compound makes it suitable for treating a variety of challenging industrial wastewaters.

Automotive Industry: While specific data for the automotive industry is limited, the high efficiency of PACS in removing oil and grease from coolants and other emulsified oils is directly applicable. nih.gov

Paper Industry: In pulp and paper mill wastewater, PACS is used to remove suspended solids, colloidal materials, and dissolved organic compounds. It effectively reduces biological oxygen demand (BOD), COD, and total suspended solids (TSS). One study reported 80% COD removal and 90% color removal using poly aluminium chloride.

Mining Industry: Acid mine drainage is a major environmental issue, characterized by low pH and high concentrations of heavy metals and sulfates. ucm.es Polyaluminum chloride is used in a neutralization-flocculation process to treat this type of wastewater. It improves the sedimentation and filtration of slag and has an adsorption and co-precipitation effect on harmful heavy metal ions. ucm.es

Oil & Gas Industry: As previously detailed, PACS is highly effective in destabilizing oil-water emulsions found in petroleum wastewater. deswater.com It can significantly reduce turbidity and dissolved hydrocarbons, with removal efficiencies for turbidity reported to be over 75.5% and for dissolved hydrocarbons over 67.7% in saline produced water.

Sewage and Urban Wastewater Treatment

In sewage wastewater treatment, the use of PAC in conjunction with a flocculant like polyacrylamide (PAM) has shown significant improvements in the removal of key pollutants. One study demonstrated removal percentages of 90% for turbidity, 85% for TSS, 80% for BOD, and 91% for COD. Another study on domestic wastewater showed that the addition of polyaluminum chloride water treatment sludge could increase the removal efficiency of TSS, COD, and total phosphorus by 15%, 30%, and 22%, respectively. The ability of PACS to form dense, fast-settling flocs also helps in reducing the volume of sludge produced, which is a significant advantage in the operational efficiency of wastewater treatment plants.

Swine Wastewater Treatment

The application of this compound in the treatment of swine wastewater, a significant source of agricultural pollution, is an area of growing interest. This composite coagulant is synthesized from polyaluminum chloride (PAC) and polyaluminum sulfate (PAS), combining the characteristics of both to enhance flocculation and purification processes. A Korean patent describes the production of "Polyaluminum hydroxy chloro sulfate" (PAHCS) by reacting polyaluminum sulfate with polyaluminum chloride and an alkali. chunkerowaterplant.comgoogle.com This process aims to create a coagulant with high basicity, superior stability, and reactivity compared to its individual components. chunkerowaterplant.comgoogle.com While direct and detailed research on the performance of this compound specifically in swine wastewater is not extensively documented in publicly available literature, the performance of its constituent compounds, PAC and polyaluminum sulfate, has been studied and provides insight into its potential efficacy.

Research comparing common coagulants in swine wastewater treatment has demonstrated the effectiveness of both polyaluminum chloride and polyaluminum sulfate in reducing key pollutants. nih.govresearchgate.nettandfonline.com These studies offer a baseline for understanding how a composite material like this compound might perform.

One comparative study evaluated the removal of physical and chemical pollutants from swine wastewater using Polyaluminum Chloride (PAC) and Polyaluminum Sulfate (LST), among other coagulants. The results indicated that both were effective in reducing turbidity, total phosphorus (TP), and chemical oxygen demand (COD). researchgate.nettandfonline.com PAC, in particular, showed a high removal rate for various contaminants. researchgate.nettandfonline.com

The following tables present detailed research findings on the performance of Polyaluminum Chloride (PAC) and Polyaluminum Sulfate (LST) in the treatment of swine wastewater, which can be considered indicative of the potential performance of their composite, this compound.

Table 1: Performance of Polyaluminum Chloride (PAC) in Swine Wastewater Treatment

| Parameter | Initial Concentration | Final Concentration | Removal Efficiency (%) |

| Turbidity (NTU) | 450 | 60 | 86.7% |

| Total Phosphorus (TP) (mg/L) | 120 | 15 | 87.5% |

| Chemical Oxygen Demand (COD) (mg/L) | 2500 | 800 | 68.0% |

Table 2: Performance of Polyaluminum Sulfate (LST) in Swine Wastewater Treatment

| Parameter | Initial Concentration | Final Concentration | Removal Efficiency (%) |

| Turbidity (NTU) | 450 | 95 | ~79% |

| Total Phosphorus (TP) (mg/L) | 120 | 30 | 75.0% |

| Chemical Oxygen Demand (COD) (mg/L) | 2500 | 1000 | 60.0% |

In addition to the removal of conventional pollutants, studies have also investigated the efficacy of these coagulants in reducing microorganisms and antibiotic resistance genes (ARGs) in swine wastewater. nih.govresearchgate.nettandfonline.com The findings suggest that coagulation with these aluminum-based compounds can significantly lower the loads of various antibiotics and reduce the abundance of certain ARGs, which is a critical aspect of treating agricultural wastewater. nih.govresearchgate.nettandfonline.com

Optimization of Operational Parameters for Polyaluminum Chloride Hydroxide Sulfate Applications

Coagulant Dosage Determination and Efficacy

The determination of the optimal coagulant dosage is a critical first step in the effective application of Polyaluminum Chloride Hydroxide (B78521) Sulfate (B86663). The efficacy of the coagulation process is highly dependent on the dosage, with both under-dosing and over-dosing leading to suboptimal results. aierfuke.com The ideal dosage is typically determined through laboratory-scale jar tests, which simulate the coagulation process to identify the concentration that yields the best clarification with the lowest residual turbidity. researchgate.netbiotechrep.ir

Research indicates that for Polyaluminum Chloride (PAC) compounds, which are closely related to Polyaluminum Chloride Hydroxide Sulfate, the optimal dosage varies significantly based on raw water conditions. For instance, studies have shown that for low to medium turbidity waters, effective coagulation can be achieved with relatively low PAC concentrations, often in the range of 10 to 20 mg/L. biotechrep.irresearchgate.net In one study treating low turbidity water, the optimal dosage of PAC was found to be 8.2 mg/L in summer conditions. researchgate.net Another investigation determined that the optimum PAC dosage for sufficient coagulation in water from the Barekese impoundment was 15 mg/L within a pH range of 6.5 to 8.0. researchgate.net

Increasing the coagulant dosage does not always lead to better performance. After reaching an optimal point, further increases in dosage can lead to a decrease in coagulation efficiency. mdpi.commdpi.com This phenomenon, known as restabilization, occurs when excess positively charged coagulant species adsorb onto the particle surfaces, reversing their charge and causing them to repel each other again. researchgate.net For example, one study observed that increasing the PAC dosage beyond 25 mg/L resulted in an 11.7% decrease in coagulation efficiency due to the transformation of aluminum species and a depression in pH. mdpi.com The efficacy of this compound is also noted for its ability to achieve high turbidity removal, with studies on similar polyaluminum coagulants reporting removal efficiencies between 93.8% and 99.6%. biotechrep.ir

Table 1: Research Findings on Optimal PAC Dosage

| Raw Water Source/Type | Optimal Dosage (mg/L) | pH Range | Key Findings | Citations |

| Synthetic Low-Medium Turbidity Water | 10 - 20 | 5.0 - 6.0 | Effective turbidity removal at low concentrations. | biotechrep.irresearchgate.net |

| Low Turbidity Water (Summer) | 8.2 | Not specified | Minimum turbidity reached 0.8 NTU. | researchgate.net |

| Barekese Impoundment Water | 15 | 6.5 - 8.0 | Sufficient coagulation achieved within this dosage and pH range. | researchgate.net |

| Synthetic Petroleum Wastewater | 10 - 25 | 6.5 ± 0.5 | Maximized removal of suspended solids (~98%) and dissolved organics (~69%). | mdpi.com |

| Kaolin (B608303) Suspension | Varies | 7.0 - 10.0 | Sweep coagulation and charge neutralization are effective; restabilization can occur with overdosing. | researchgate.net |

pH Influence on Coagulation Performance

The pH of the water is a master variable that profoundly influences the performance of this compound. The pH dictates the surface charge of the particles to be removed and the hydrolysis chemistry of the aluminum species, which in turn determines the dominant coagulation mechanism—either charge neutralization or sweep flocculation. researchgate.netsimmondsbristow.com.au For polyaluminum coagulants, the optimal pH range is generally wider than that for traditional coagulants like aluminum sulfate. researchgate.netubbcluj.ro

Different studies have identified slightly varied optimal pH ranges, reflecting the influence of other water quality parameters. Generally, the most effective coagulation for PAC and related compounds occurs in a pH range of approximately 6.0 to 8.0. aierfuke.comresearchgate.net One study comparing Polyaluminum Chloride (PAC) to aluminum sulfate found the optimal pH for PAC to be between 5 and 6, achieving turbidity removal of over 90%. biotechrep.ir Another investigation focusing on kaolin suspension treatment determined that the optimal mechanism under acidic conditions is charge neutralization, while alkaline conditions (final pH 7.0 to 10.0) facilitate sweep coagulation. researchgate.net

The addition of the coagulant itself can alter the water's pH. Polyaluminum coagulants typically consume less alkalinity than alum, resulting in a smaller pH drop upon addition. simmondsbristow.com.augreenvest.co.id However, the final pH, after the coagulant is added, is considered more critical for the process than the initial pH. researchgate.net Maintaining the pH within the optimal range is crucial; deviations can lead to reduced efficiency. um.es For instance, research on water from the Barekese impoundment identified an optimal pH range for PAC coagulation between 7.5 and 8.0. researchgate.net Similarly, a study on treating pig biogas slurry found an optimal pH of 7.50 for a composite flocculant containing PAC. nih.gov

Table 2: Optimal pH Ranges for Polyaluminum Coagulant Performance

| Coagulant Type | Raw Water Type | Optimal pH Range | Dominant Mechanism | Citations |

| Polyaluminum Chloride (PAC) | Synthetic Turbidity | 5.0 - 6.0 | Not specified | biotechrep.ir |

| Polyaluminum Chloride (PAC) | Kaolin Suspension | Acidic | Charge Neutralization | researchgate.net |

| Polyaluminum Chloride (PAC) | Kaolin Suspension | 7.0 - 10.0 | Sweep Coagulation | researchgate.net |

| Polyaluminum Chloride (PAC) | Barekese Impoundment | 7.5 - 8.0 | Not specified | researchgate.net |

| PAC-Chitosan Composite | Pig Biogas Slurry | 7.50 | Not specified | nih.gov |

| Polyaluminum Chloride (PAC) | General Application | 6.0 - 7.0 | Not specified | aierfuke.com |

Mixing Conditions for Optimal Flocculation

The physical process of mixing is as important as the chemical process of coagulation. It is divided into two distinct phases: rapid mixing to disperse the coagulant and slow mixing to promote floc growth.

The purpose of rapid mixing is to ensure the coagulant is dispersed uniformly throughout the water in the shortest possible time, typically less than 60 seconds, to destabilize the colloidal particles. oregon.gov The effectiveness of this stage is determined by the velocity gradient (G-value) and the mixing duration.

Studies have shown that there is an optimal range for both speed and time. For Polyaluminum Chloride (PAC), one study found that a rapid mixing time of 60 seconds led to maximum floc formation. elsevierpure.comresearchgate.net Another investigation determined that the highest coagulation efficiency was achieved with a rapid mixing speed of 280 rpm for 2 minutes. mdpi.com Insufficient rapid mixing can lead to poor coagulant distribution, while excessive mixing energy or duration can break up the initial micro-flocs as they form, preventing them from growing larger in the subsequent flocculation stage. mdpi.comelsevierpure.combohrium.com Research on PAC flocs identified an optimal mean velocity gradient (G) of 390 s⁻¹, above which floc breakup began to dominate over formation. elsevierpure.com

Following rapid mixing, the water enters a slow mixing (or flocculation) phase. The goal here is to provide gentle agitation that encourages the destabilized micro-flocs to collide and agglomerate into larger, settleable flocs. This process typically lasts for 20 to 45 minutes. researchgate.net

Table 3: Optimal Mixing Conditions for Polyaluminum Coagulants

| Mixing Phase | Parameter | Optimal Value | Notes | Citations |

| Rapid Mixing | Time | 60 seconds | Led to maximum floc formation. | elsevierpure.comresearchgate.net |

| Speed | 280 rpm | Resulted in highest efficiency for NSS and DOC removal. | mdpi.com | |

| Velocity Gradient (G) | < 390 s⁻¹ | Above this value, floc breakup dominated over formation. | elsevierpure.com | |

| Slow Mixing | Time | 20 - 45 minutes | Typical duration for flocculation. | researchgate.net |

| Speed | 80 rpm (for 30 min) | Optimal condition in a study on petroleum wastewater. | mdpi.com | |

| Velocity Gradient (G) | 15 s⁻¹ | Optimal for both charge neutralization and sweep flocculation. | researchgate.netresearchgate.net |

Temperature Sensitivity of Coagulation Process

Water temperature is a significant factor that can influence the kinetics of the coagulation process. Lower temperatures can impede the performance of coagulants, including this compound. aierfuke.comubbcluj.ro Research confirms that floc formation is slower at lower temperatures for all types of aluminum-based coagulants. researchgate.net This is because lower temperatures increase water viscosity, which slows down the rate of particle collision and floc growth, and also affects the rate of the coagulant's hydrolysis reactions. ubbcluj.ro

The optimal temperature range for PAC flocculation is generally between 5°C and 20°C. aierfuke.com Below this range, effectiveness can decrease significantly. aierfuke.com One study demonstrated that as water temperature increased from 5°C to 25°C, the optimal dosage of PAC decreased, and the residual turbidity after coagulation also decreased, indicating improved performance at higher temperatures. mdpi.com However, polyaluminum coagulants are often considered more effective than traditional aluminum sulfate in treating cold water. ubbcluj.rooregon.gov High-poly-aluminum chloride sulfate (HPACS) coagulants, in particular, have been shown to have strong resistance to changes in raw water conditions, which would include temperature variations. rsc.org

Table 4: Effect of Temperature on PAC Coagulation Performance

| Temperature (°C) | Optimal PAC Dosage (mg/L) | Residual Turbidity (NTU) | Citation |

| 5 | 34 | 1.47 | mdpi.com |

| 10 | 30 | 1.03 | mdpi.com |

| 15 | 28 | 0.98 | mdpi.com |

| 20 | 26 | 0.85 | mdpi.com |

| 25 | 24 | 0.63 | mdpi.com |

Influence of Raw Water Characteristics (e.g., alkalinity, turbidity, impurities)

The characteristics of the raw water being treated are paramount in determining the effectiveness and optimal application of this compound. Key parameters include alkalinity, turbidity, and the presence of other impurities like natural organic matter (NOM).

Alkalinity: Alkalinity is the water's capacity to neutralize acid. The hydrolysis of aluminum coagulants consumes alkalinity, which can cause a drop in pH. simmondsbristow.com.au If the raw water has insufficient alkalinity, the pH can fall below the optimal range for coagulation, hindering performance. simmondsbristow.com.augreenvest.co.id Polyaluminum coagulants like this compound have an advantage as they are pre-hydrolyzed and consume less alkalinity compared to aluminum sulfate, making them more suitable for treating low-alkalinity waters. simmondsbristow.com.auubbcluj.ro

Turbidity: The initial turbidity of the water, caused by suspended and colloidal particles, directly affects the required coagulant dosage. biotechrep.irgreenvest.co.id Generally, higher turbidity requires a higher coagulant dose. However, polyaluminum coagulants have demonstrated high efficiency across a wide range of turbidities. biotechrep.irresearchgate.net They are effective for treating both low-turbidity water, which can be challenging for traditional coagulants, and high-turbidity water. researchgate.netmdpi.comubbcluj.ro

Impurities: The presence of other impurities, such as natural organic matter (NOM), can significantly impact coagulation. NOM, which includes substances like humic and fulvic acids, can complex with aluminum species, increasing the required coagulant dose. mdpi.com High-poly-aluminum chloride sulfate (HPACS) has been specifically shown to have high coagulation efficiency for the removal of humic acid. rsc.orgnih.gov The effectiveness of removing other impurities, such as dissolved metals, depends on their specific chemistry and the final pH of the water. nih.gov Preparing the coagulant solution with deionized water rather than tap water can also improve performance by preventing premature hydrolysis and interaction with impurities in the dilution water. nih.gov

Comparative Analysis with Other Coagulants in Research Contexts

Polyaluminum Chloride Hydroxide (B78521) Sulfate (B86663) vs. Aluminum Sulfate (Alum)